

# Spectroscopic Profile of 3-Chloro-2-fluoropyridine: A Technical Guide

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## Compound of Interest

Compound Name: 3-Chloro-2-fluoropyridine

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-chloro-2-fluoropyridine**, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate empirical studies.

## Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **3-chloro-2-fluoropyridine**. These predictions are derived from the known effects of chloro and fluoro substituents on the pyridine ring system and analysis of data from related molecules.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Data for **3-Chloro-2-fluoropyridine**

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	7.30 - 7.50	ddd	$J(\text{H4-H5}) \approx 7-8$ , $J(\text{H4-F2}) \approx 1-2$ , $J(\text{H4-H6}) \approx 1-2$
H-5	7.80 - 8.00	ddd	$J(\text{H5-H4}) \approx 7-8$ , $J(\text{H5-H6}) \approx 4-5$ , $J(\text{H5-F2}) \approx 3-4$
H-6	8.10 - 8.30	ddd	$J(\text{H6-H5}) \approx 4-5$ , $J(\text{H6-F2}) \approx 2-3$ , $J(\text{H6-H4}) \approx 1-2$

ddd = doublet of doublet of doublets

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **3-Chloro-2-fluoropyridine**

Carbon	Chemical Shift ( $\delta$ , ppm)	Multiplicity (due to $^{19}\text{F}$ coupling)	Coupling Constant (J, Hz)
C-2	155 - 160	d	$^1J(\text{C2-F2}) \approx 230-250$
C-3	120 - 125	d	$^2J(\text{C3-F2}) \approx 20-30$
C-4	125 - 130	d	$^3J(\text{C4-F2}) \approx 3-5$
C-5	140 - 145	s	-
C-6	148 - 152	d	$^4J(\text{C6-F2}) \approx 2-4$

d = doublet, s = singlet

Table 3: Predicted  $^{19}\text{F}$  NMR Data for **3-Chloro-2-fluoropyridine**

Fluorine	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
F-2	-70 to -90	ddd	$J(\text{F2-H6}) \approx 2-3$ , $J(\text{F2-H5}) \approx 3-4$ , $J(\text{F2-H4}) \approx 1-2$

ddd = doublet of doublet of doublets; referenced to  $\text{CFCl}_3$

## Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for **3-Chloro-2-fluoropyridine**

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Intensity
3100 - 3000	C-H stretching (aromatic)	Medium-Weak
1600 - 1550	C=C and C=N stretching (ring vibrations)	Strong
1470 - 1420	C=C and C=N stretching (ring vibrations)	Strong
1250 - 1150	C-F stretching	Strong
1100 - 1000	C-H in-plane bending	Medium
850 - 750	C-Cl stretching	Strong
750 - 650	C-H out-of-plane bending	Medium

## Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for **3-Chloro-2-fluoropyridine**

m/z	Ion	Notes
131	[M] <sup>+</sup>	Molecular ion peak (containing <sup>35</sup> Cl)
133	[M+2] <sup>+</sup>	Isotopic peak for <sup>37</sup> Cl, approximately 1/3 the intensity of the M <sup>+</sup> peak.[1][2][3]
96	[M-Cl] <sup>+</sup>	Loss of chlorine
102	[M-HCN] <sup>+</sup>	Loss of hydrogen cyanide from the pyridine ring

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of purified **3-chloro-2-fluoropyridine** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).[4]
- Transfer the solution to a clean NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[5]

<sup>1</sup>H NMR Acquisition:

- Spectrometer: 300 MHz or higher field strength.
- Pulse Program: Standard single-pulse experiment.
- Acquisition Parameters:

- Spectral Width: ~12 ppm.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64 (adjust for desired signal-to-noise).

#### <sup>13</sup>C NMR Acquisition:

- Spectrometer: 75 MHz or higher.
- Pulse Program: Proton-decoupled single-pulse experiment.
- Acquisition Parameters:
  - Spectral Width: ~200 ppm.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024 or more to achieve adequate signal-to-noise.

#### <sup>19</sup>F NMR Acquisition:

- Spectrometer: Corresponding fluorine frequency for the available field strength (e.g., 282 MHz for a 300 MHz <sup>1</sup>H instrument).
- Pulse Program: Standard single-pulse experiment, often with proton decoupling.
- Acquisition Parameters:
  - Spectral Width: ~200 ppm.[6]
  - Relaxation Delay: 1-2 seconds.
  - Number of Scans: 16-64.

## Infrared (IR) Spectroscopy

### Sample Preparation (Neat Liquid):

- Place a single drop of neat **3-chloro-2-fluoropyridine** onto the surface of a salt plate (e.g., NaCl or KBr).[7]
- Place a second salt plate on top of the first, spreading the liquid into a thin film.[7][8]
- Mount the plates in the spectrometer's sample holder.

#### Data Acquisition (FT-IR):

- Technique: Transmission or Attenuated Total Reflectance (ATR).[9]
- Spectral Range: 4000 - 400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- A background spectrum of the clean, empty sample holder should be acquired prior to running the sample.

## Mass Spectrometry (MS)

#### Sample Introduction:

- Method: Direct infusion via a syringe pump for a liquid sample, or via Gas Chromatography (GC) for a volatile sample.

#### Ionization:

- Technique: Electron Ionization (EI) is a common method for this type of molecule.[10][11]
- Electron Energy: Typically 70 eV to induce fragmentation and generate a reproducible spectrum.[10]

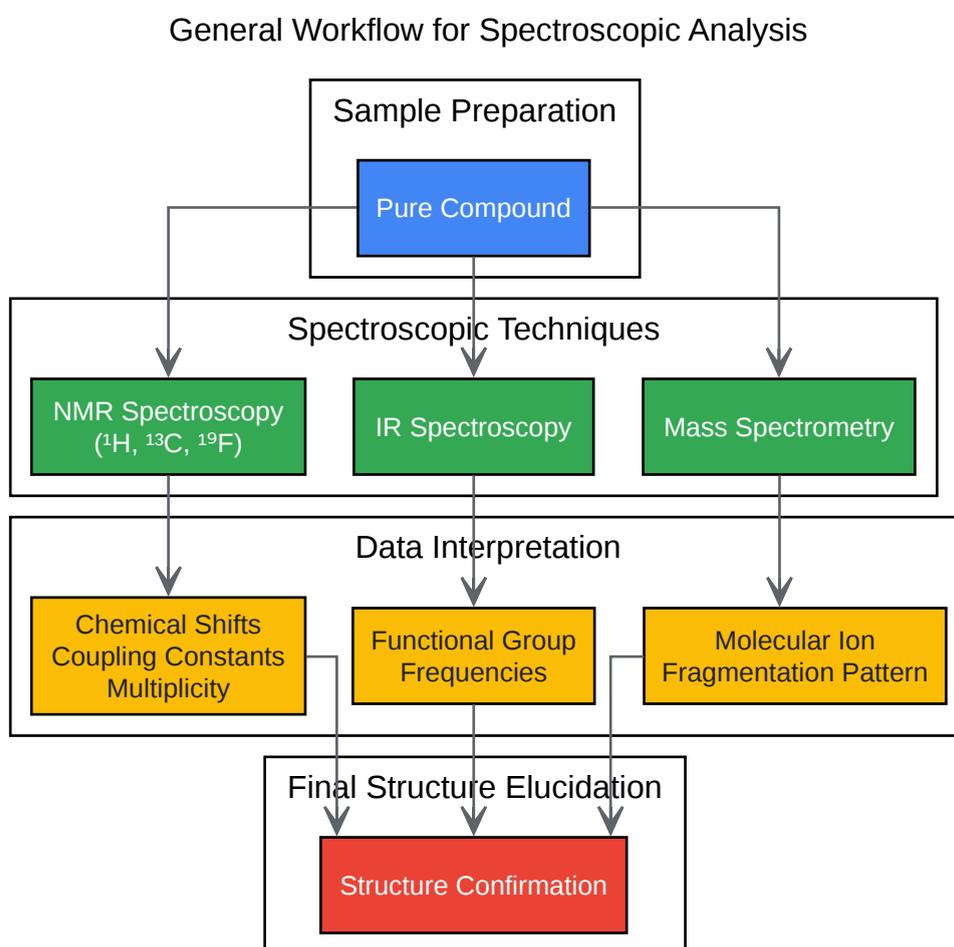
#### Mass Analysis:

- Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

- Mass Range: Scan from  $m/z$  40 to 200 to encompass the molecular ion and expected fragments.

## Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound like **3-chloro-2-fluoropyridine**.



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Caption: A logical workflow for the spectroscopic analysis of an organic compound.

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